molecular formula C9H12O3 B1624900 1,2-Benzenediol, 4-(3-hydroxypropyl)- CAS No. 46118-02-9

1,2-Benzenediol, 4-(3-hydroxypropyl)-

Cat. No. B1624900
CAS RN: 46118-02-9
M. Wt: 168.19 g/mol
InChI Key: DPTPQXXDBLPEOP-UHFFFAOYSA-N
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Description

“1,2-Benzenediol, 4-(3-hydroxypropyl)-” is an organic compound with the molecular formula C9H12O3 . It is also known by other names such as “4-(3-Hydroxypropyl)-1,2-benzenediol” and "4-(3-Hydroxy-propyl)-benzene-1,2-diol" . The average mass of this compound is 168.190 Da .


Molecular Structure Analysis

The molecular structure of “1,2-Benzenediol, 4-(3-hydroxypropyl)-” consists of a benzene ring with two hydroxyl groups (OH) and a 3-hydroxypropyl group attached to it . The exact structure can be viewed using specialized chemical software .

Scientific Research Applications

Antioxidant Applications

  • 1,2-Benzenediol, 4-(3-hydroxypropyl)-, known as an antioxidant, has been used for food preservation, particularly in shrimp storage. It effectively prevents browning and extends storage time (Zheng Yong-hua, 2005).

Secondary Organic Aerosol (SOA) Formation 2. Catechol (1,2-benzenediol) is significant in SOA formation from biomass burning, undergoing reactions to produce substances like 4-nitrocatechol, which have considerable effects on atmospheric chemistry (Z. Finewax, J. D. de Gouw, P. Ziemann, 2018).

Biological and Medical Research 3. Studies on 1,2-benzenediol derivatives have shown potential in various biological and medical applications, such as their role in skin lightening and neuroprotective activities. This includes research into compounds like 4-(1-phenylethyl)1,3-benzenediol (G. Vielhaber, G. Schmaus, K. Jacobs, H. Franke, Sabine Lange, M. Herrmann, H. Joppe, O. Koch, 2007).

Chemical Synthesis and Reactions 4. In the realm of chemical synthesis, 1,2-benzenediol derivatives have been utilized in various chemical reactions and product formations, including their transformation into glucosides by the hairy root cultures of Polygonum multiflorum Thunb (Chunyan Yan, R. Yu, Zhang Zhang, L. Kong, 2007).

Antimicrobial Activities 5. Extracts from 1,2-benzenediol have demonstrated antimicrobial activities against food-borne bacteria, indicating their potential use in food safety and preservation (Min-Gi Kim, Hoi-Seon Lee, 2014).

properties

IUPAC Name

4-(3-hydroxypropyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,10-12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTPQXXDBLPEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459000
Record name 1,2-Benzenediol, 4-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46118-02-9
Record name 1,2-Benzenediol, 4-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A special house made pressure reactor, a 50 ml 10 bar glass reactor with steel mantle and a magnetic stirring bar, was charged with catalyst, 4-hydroxyacetyl-catechol (produced according to Example 2) and t-butyl methyl ether. The reactor was evacuated and filled with hydrogen. Hydrogenation was started by stirring at 5 bar hydrogen pressure while heating to 40° C. By the end of the reaction the hydrogen was replaced by air, the slurry was filtered, the catalyst was washed with ethyl acetate. After evaporation of the solvents and drying at 1 mbar the product was analyzed quantitatively. The details of some reactions and the results are shown in Table 1.
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Synthesis routes and methods II

Procedure details

In a reactor as described in Example 5 well dried samples of 1.5 g of 4-hydroxyacetyl-catechol with very low sodium and chloride content (<0.15%) were hydrogenated in the presence or absence of added water. All reactions were run with 0.15 g Pd/C (10%) in 30 ml of solvent at 5 bar and 40° C. at least to the end of hydrogen uptake. The catalyst was filtered off and washed with ethyl acetate. The solutions were concentrated and the residues analyzed quantitatively. The results are summarized in Table 3 snowing the influence of the added water. The starting material was totally consumed in every experiment at the end. The data shows that the result is clearly improved at a relation of 1 mol water added per 3 moles of 4-hydroxyacetyl-catechol and is even better at a relation of 1/1 mole. The lower suitability of methanol as solvent is also demonstrated.
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Synthesis routes and methods III

Procedure details

Hydroxytyrosol was prepared from homogeneous oleuropein isolated from OLE. The procedure involves treatment of oleuropein with β-glycosidase (including but not limited to Sigma G4511) in 80 mM sodium acetate pH 5.0 using 1 Unit of enzyme/μmole of substrate at 37° C. for 1 hr to remove the glucose moiety and to yield oleuropein aglycone. The oleuropein aglycone was then be treated with esterase (including but not limited to Sigma E0887) in sodium phosphate buffer at pH 7.5 using 1 Unit of enzyme/μ mole of substrate at 25° C. for 1 hr to yield hydroxytyrosol and elonelic acid. The final products were resolved and quantitated by LC-MS as described above. Detection and quantification were performed at 280 and 320 nm for hydroxytyrosol at 0.698 min (m/z 153) and oleuropein aglycone at 2.087 min (m/z 377), while 240 nm was used for the detection of elenolic acid at 1.846 min (m/z 241).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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